molecular formula C19H19N3O B2703400 N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide CAS No. 1209068-08-5

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide

Cat. No. B2703400
CAS RN: 1209068-08-5
M. Wt: 305.381
InChI Key: DUGYSSUKMGOBSX-UHFFFAOYSA-N
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Description

“N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis and Biological Activities

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide and its derivatives have been synthesized and evaluated for various biological activities, showcasing the compound's versatility in scientific research applications. A study by Idhayadhulla, Kumar, and Abdul (2012) focused on synthesizing new series of pyrazole and imidazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide, to explore their antimicrobial activities. These compounds were confirmed through spectral analyses and demonstrated promising antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).

Antiproliferative and Anticancer Potentials

Research into the antiproliferative and anticancer potentials of pyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide, has revealed significant findings. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and assessed their cytotoxic effects against various cancer cell lines, demonstrating the compound's ability to induce cell death and activate apoptosis in cancer cells (Ananda et al., 2017).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial applications of N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide derivatives have also been explored. Nada et al. (2018) synthesized pyrazole-based compounds and tested their antimicrobial potentials on cotton fabrics against various bacterial strains, showcasing the compound's effectiveness in creating antimicrobial textile finishes (Nada et al., 2018).

Anti-Inflammatory and Analgesic Agents

The compound and its derivatives have been investigated for their anti-inflammatory and analgesic properties. Ragab et al. (2013) synthesized novel 1,3,4-trisubstituted pyrazoles and evaluated their activities, demonstrating their potential as anti-inflammatory and analgesic agents with better gastrointestinal tolerance than standard drugs (Ragab, Gawad, Georgey, & Said, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide” is involved in. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact mechanism of action would depend on the specific compound .

Safety and Hazards

The safety and hazards of “N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide” would depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on “N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide” would likely involve further studies on its synthesis, properties, and potential applications. Pyrazole derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-17(14-6-4-3-5-7-14)19(23)21-16-10-8-15(9-11-16)18-12-13-20-22-18/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYSSUKMGOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylbutanamide

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